molecular formula C8H14N2O2S B13330881 Methyl 3-(thietan-3-ylamino)azetidine-1-carboxylate

Methyl 3-(thietan-3-ylamino)azetidine-1-carboxylate

Cat. No.: B13330881
M. Wt: 202.28 g/mol
InChI Key: UHILQGLEDLDOJJ-UHFFFAOYSA-N
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Description

Methyl 3-(thietan-3-ylamino)azetidine-1-carboxylate is a heterocyclic compound that features both azetidine and thietane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(thietan-3-ylamino)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with thietane derivatives under specific conditions. One common method includes the use of [3+2] cycloaddition reactions, where the azetidine ring is formed by the cyclization of appropriate precursors . The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(thietan-3-ylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism by which Methyl 3-(thietan-3-ylamino)azetidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to the modulation of biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(thietan-3-ylamino)azetidine-1-carboxylate is unique due to the presence of both azetidine and thietane rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N2O2S

Molecular Weight

202.28 g/mol

IUPAC Name

methyl 3-(thietan-3-ylamino)azetidine-1-carboxylate

InChI

InChI=1S/C8H14N2O2S/c1-12-8(11)10-2-6(3-10)9-7-4-13-5-7/h6-7,9H,2-5H2,1H3

InChI Key

UHILQGLEDLDOJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC(C1)NC2CSC2

Origin of Product

United States

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